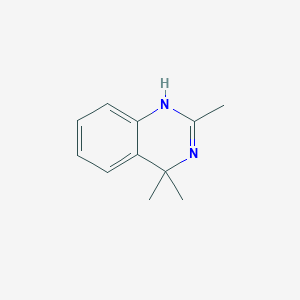

2,4,4-Trimethyl-3,4-dihydroquinazoline

Description

Properties

CAS No. |

883555-06-4 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2,4,4-trimethyl-1H-quinazoline |

InChI |

InChI=1S/C11H14N2/c1-8-12-10-7-5-4-6-9(10)11(2,3)13-8/h4-7H,1-3H3,(H,12,13) |

InChI Key |

SSWNFGQAAJBXCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(C2=CC=CC=C2N1)(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics in Dihydroquinazoline Chemistry

Mechanistic Pathways of Hydrogenation Reactions

The reduction of the quinazoline (B50416) scaffold to a dihydroquinazoline (B8668462) is a critical transformation, and understanding the underlying reaction mechanisms is essential for optimizing reaction conditions and achieving desired selectivity. Metal-catalyzed hydrogenation is a primary method, with the mechanistic pathways often diverging into inner-sphere and outer-sphere models.

In contrast to inner-sphere mechanisms where the substrate directly coordinates to the metal center, the outer-sphere pathway involves the transfer of hydrogen species from the catalyst to an unbound substrate. msu.edursc.org This mechanism is particularly relevant for the hydrogenation of N-heterocycles like quinazolines. msu.edu In a typical outer-sphere process, the catalyst, often a transition metal complex, does not bind the quinazoline directly. Instead, a proton (H+) and a hydride (H-) are transferred from the catalyst to the substrate, either in a single concerted step or sequentially. rsc.org

Catalysts that operate via this mechanism often feature ligands that actively participate in the hydrogen transfer. msu.edu For instance, bifunctional catalysts containing ligands with N-H groups can facilitate the proton transfer step. msu.edu The hydrogenation of quinolines, which are structurally similar to quinazolines, has been shown to proceed through an outer-sphere mechanism where H₂ is cleaved by the metal complex and the resulting hydride is transferred to the substrate via the ligands. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been instrumental in distinguishing between inner- and outer-sphere pathways by modeling the energetic profiles of both substrate-coordinated and non-coordinated transition states. researchgate.net The preference for an outer-sphere route can be influenced by the coordinative saturation of the metal complex, which may sterically hinder direct substrate binding. researchgate.net

The transfer of hydride and protons is the cornerstone of the outer-sphere catalytic cycle for quinazoline hydrogenation. msu.edu The process can be either a concerted transfer of H+ and H- or a stepwise pathway. msu.edursc.org In the stepwise reduction of N-heterocycles, the cycle is often initiated by the transfer of a proton to the basic nitrogen atom of the quinazoline ring. msu.edu This protonation activates the heterocyclic ring, making it more electrophilic and susceptible to a subsequent hydride transfer. msu.edu

The source of these hydrogen species varies depending on the catalytic system. In catalytic hydrogenation, molecular hydrogen (H₂) reacts with the metal complex to form a metal-hydride species, which serves as the hydride donor. nih.gov In transfer hydrogenation, a donor molecule like isopropanol (B130326) or formic acid provides the hydride to the catalyst. nih.gov The catalytic cycle is completed when the reduced substrate dissociates and the catalyst is regenerated. researchgate.net For example, in the hydrogenation of quinoline (B57606), a proposed mechanism involves the heterolytic addition of H₂ to a ruthenium precursor to form an active ruthenium-hydride species. researchgate.net This species then participates in the reduction cycle. Isotope labeling studies using H₂/D-solvent mixtures have shown that the hydride from the catalyst is transferred to specific positions (e.g., C2 and C4), while protons from the solvent are incorporated at others (e.g., C3), confirming the distinct roles of hydride and proton transfer. nih.gov

Table 1: Examples of Catalytic Systems and Proposed Hydrogen Transfer Mechanisms

| Catalyst System | Substrate Type | Proposed Mechanism | Key Features | Source(s) |

| Ni NPs / TsDPEN-Rh-Cp*-Cl | Quinaldine | H₂ spillover, proton-coupled electron transfer | H₂ is activated on Ni nanoparticles and transferred to the Rh complex; solvent acts as a proton source. | nih.gov |

| Mo/W Ionic Hydrogenation Catalysts | 2-Methyl Quinoline | Stepwise H+ then H- transfer | Proton transfer to the N lone pair is followed by hydride transfer to the 2-position. | msu.edu |

| Zirconium-hydride Complex / NH₃BH₃ | Quinolines, Indoles | Concerted N-H and B-H activation | Ammonia borane (B79455) acts as the source for both proton and hydride transfer. | rsc.org |

| Ru(II)/Ir(III) Complexes / Formate (B1220265) | NAD+ | Metal-hydride intermediate | Hydride is transferred from formate to the metal, then from the metal-hydride to the substrate. | nih.gov |

The choice of solvent can significantly influence the reaction pathway, rate, and selectivity of hydrogenation reactions. nih.govresearchgate.net Solvents can play multiple roles, from acting as a proton source to altering the stability of transition states. nih.govresearchgate.net In protic solvents like methanol (B129727) or water, the solvent molecules can directly participate in the catalytic cycle by providing protons. nih.gov This is often observed in mechanisms where protonation of the heterocyclic nitrogen is a key step. The use of deuterated protic solvents can confirm this participation through deuterium (B1214612) incorporation into the product. nih.gov

Conversely, aprotic solvents are sometimes preferred to achieve higher selectivity, particularly in reactions where side reactions like hydrodechlorination need to be suppressed. researchgate.net However, the use of protic solvents may lead to higher reaction rates. researchgate.net The polarity of the solvent is also a critical factor. For the hydrogenation of quinolines, simply changing the solvent from toluene/dioxane to ethanol (B145695) has been shown to invert the enantioselectivity of the product, yielding either the (R) or (S) enantiomer with high efficiency. researchgate.net This demonstrates that the solvent can fundamentally alter the nature of the transition state in the enantioselective-determining step. In some cases, the solvent can influence the catalyst itself; for instance, the hydrogenation of p-chloronitrobenzene was found to be significantly faster in methanol compared to ethanol, suggesting a specific interaction between the solvent and the Ni-B catalyst system. researchgate.net

Intramolecular Transformations and Rearrangements

Beyond hydrogenation, dihydroquinazolines can be synthesized through intramolecular reactions, such as hydrogen shifts and cycloadditions. These transformations often proceed with high atom economy and can offer excellent control over stereochemistry.

The figshare.comfrontiersin.org-hydride shift is a powerful, redox-neutral transformation that can trigger cyclization to form various heterocyclic structures. nih.gov This cascade reaction involves the intramolecular transfer of a hydride from an activated C-H bond to a suitable acceptor within the same molecule. nih.govfrontiersin.org In the context of forming a dihydroquinazoline-like core, a precursor containing a hydrazone or a related π-system can be envisioned.

The general mechanism begins with the formation of a reactive, electron-deficient intermediate that serves as the hydride acceptor. frontiersin.orgnih.gov This intermediate is often a vinylogous imine or an electrophilic iminium species, which can be generated under acidic or Lewis acidic conditions. nih.govfrontiersin.org Once the acceptor is formed, a sterically accessible C-H bond, located at the 5-position relative to the acceptor, can deliver a hydride. This intramolecular figshare.comfrontiersin.org-hydride shift results in the formation of a new C-H bond and a new stereocenter, while simultaneously generating a reactive species (e.g., a zwitterion or an enamine) that rapidly undergoes cyclization to furnish the final heterocyclic product. frontiersin.org While specific examples involving hydrazone π-systems leading directly to 2,4,4-Trimethyl-3,4-dihydroquinazoline are not detailed in the provided literature, the synthesis of related tetrahydroquinolines frequently employs this strategy. nih.govfrontiersin.org For instance, ortho-amino benzylidene malonates cyclize via a figshare.comfrontiersin.org-hydride shift to produce valuable tetrahydroquinolines. nih.gov

The synthesis of chiral dihydroquinazolines with specific stereochemistry can be achieved through diastereoselective reactions, where a pre-existing chiral center in the starting material directs the formation of new stereocenters. A domino reaction sequence involving an intramolecular cyclization is an effective strategy for this purpose. nih.gov

One relevant approach involves a tandem quinazolinone rearrangement followed by an intramolecular cyclization. nih.gov In a reported synthesis of diastereomeric pyrrolopyrazinoquinazolinones, a process that shares mechanistic features with dihydroquinazoline formation, an optically pure proline derivative was used as a chiral building block. nih.gov This chiral auxiliary guided the stereochemical outcome of the reaction sequence. The process proceeds through the formation of tautomeric Z-benzamidines, which then undergo a spontaneous intramolecular cyclization. nih.gov The facial selectivity of this ring-closing step is controlled by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. nih.gov Such strategies, where an innate functional group or a chiral auxiliary on the substrate directs the cyclization, are powerful tools in asymmetric synthesis. researchgate.net By carefully selecting the chiral starting material, it is possible to construct complex heterocyclic scaffolds with multiple, well-defined stereocenters in a single, efficient operation. nih.gov

The synthesis of dihydroquinazolines, a class of heterocyclic compounds of significant interest, can be achieved through various elegant and efficient chemical strategies. Understanding the underlying reaction mechanisms and kinetics is paramount for the optimization of existing synthetic routes and the development of novel methodologies. This section delves into the mechanistic details of two prominent approaches for the construction of the 3,4-dihydroquinazoline scaffold: a multicomponent reaction sequence involving an aza-Wittig reaction and a metal-free cascade cyclization.

Stepwise Formation of 3,4-Dihydroquinazolines via Oxidative Ugi/Aza-Wittig Reaction

A powerful one-pot strategy for the synthesis of polysubstituted 3,4-dihydroquinazolines involves a sequence of reactions combining the Ugi four-component condensation (4CC) with a Staudinger/aza-Wittig reaction. beilstein-journals.orgnih.govdocumentsdelivered.com This approach is highly valued for its efficiency and the ability to generate molecular complexity from simple starting materials in a single operation. The reaction mechanism can be dissected into several key steps, each contributing to the formation of the final heterocyclic product.

The process is initiated with a Passerini-type three-component reaction of a 2-azidobenzaldehyde (B97285), a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.gov This reaction furnishes an azide (B81097) intermediate. This intermediate is then subjected to a Staudinger reaction with a phosphine, typically triphenylphosphine (B44618), which leads to the formation of an iminophosphorane. beilstein-journals.orgnih.gov

A representative reaction scheme is the synthesis of polysubstituted 3,4-dihydroquinazolines starting from 2-azidobenzaldehydes. The key steps are outlined below:

Passerini 3-Component Reaction: A 2-azidobenzaldehyde reacts with a carboxylic acid and an isocyanide to form an α-acyloxy-β-azido amide intermediate.

Staudinger Reaction: The azide intermediate reacts with triphenylphosphine to produce an iminophosphorane.

Aza-Wittig Reaction: The iminophosphorane reacts with an isocyanate to generate a carbodiimide (B86325).

Intramolecular Cyclization: The carbodiimide undergoes intramolecular nucleophilic attack by a secondary amine, leading to the formation of a guanidine (B92328) intermediate which then cyclizes to the final 3,4-dihydroquinazoline product. beilstein-journals.org

Table 1: Key Intermediates in the Ugi/Aza-Wittig Synthesis of 3,4-Dihydroquinazolines

| Step | Reactants | Key Intermediate | Product of Step |

| 1 | 2-Azidobenzaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy-β-azido amide | Azide Intermediate |

| 2 | Azide Intermediate, Triphenylphosphine | Phosphazide | Iminophosphorane |

| 3 | Iminophosphorane, Isocyanate | Oxazaphosphetane | Carbodiimide |

| 4 | Carbodiimide, Secondary Amine | Guanidine Intermediate | 3,4-Dihydroquinazoline |

Insights into Metal-Free Cascade Cyclization Mechanisms

The development of metal-free synthetic methodologies is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. In the context of dihydroquinazoline synthesis, several metal-free cascade reactions have been reported, offering efficient and sustainable alternatives to traditional metal-catalyzed approaches. diva-portal.orgacs.orgrsc.org

One notable example is the one-pot, three-component synthesis of 3,4-dihydroquinazolines from arenediazonium salts, nitriles, and bifunctional anilines. acs.org This domino reaction proceeds under mild, metal-free conditions and involves the formation of three new C-N bonds in a single operation.

The proposed mechanism commences with the generation of an N-arylnitrilium salt from the reaction of an arenediazonium salt with a nitrile. acs.org This is followed by an intermolecular nucleophilic attack by the amino group of a bifunctional aniline (B41778) on the nitrilium salt to form an N,N'-diarylamidine intermediate. The final and ring-closing step is an intramolecular aza-Michael reaction within this intermediate, leading to the formation of the 3,4-dihydroquinazoline ring system. acs.org

Another innovative metal-free approach involves a cascade cyclization/Leuckart-Wallach type strategy for the synthesis of substituted 3,4-dihydroquinazolinones, which are structurally related to 3,4-dihydroquinazolines. diva-portal.orgrsc.orgdocumentsdelivered.comresearchgate.net This reaction utilizes readily available starting materials and proceeds in the presence of formic acid, which acts as both a Brønsted acid catalyst and a reducing agent. The reaction is believed to proceed through the formation of an imine, followed by an annulation to form a cyclic N-acyl iminium ion. This electrophilic intermediate is then reduced by formic acid to yield the dihydroquinazolinone product. diva-portal.org While this method produces a ketone at the 4-position, the fundamental principles of the cascade cyclization are highly relevant to the formation of the core dihydroquinazoline structure.

Table 2: Mechanistic Steps in a Metal-Free Cascade Synthesis of 3,4-Dihydroquinazolines

| Step | Description | Intermediate |

| 1 | Formation of N-arylnitrilium salt | N-Arylnitrilium salt |

| 2 | Nucleophilic attack of aniline derivative | N,N'-Diarylamidine |

| 3 | Intramolecular aza-Michael reaction | Dihydroquinazoline ring |

Advanced Spectroscopic Characterization and Structural Analysis of Dihydroquinazolines

Hyperpolarized Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but its inherent low sensitivity can be a limiting factor, especially for detecting low-concentration intermediates in reaction monitoring. researchgate.net Hyperpolarization techniques dramatically enhance NMR signal intensities, making it possible to observe species that would otherwise be undetectable. researchgate.netunito.it

Para-Hydrogen Induced Polarization (PHIP) is a powerful method for achieving significant NMR signal enhancements for products and intermediates in hydrogenation reactions. researchgate.netrsc.org The technique utilizes parahydrogen, a nuclear spin isomer of molecular hydrogen (H₂), as a source of hyperpolarization. nih.gov For the PHIP effect to be observed, the two hydrogen atoms from a single parahydrogen molecule must be added to a substrate in a pairwise manner, and they must be magnetically inequivalent in the resulting product. nih.gov

In the context of dihydroquinazoline (B8668462) synthesis, which can involve the hydrogenation of an imine bond, PHIP can be used to study the reaction mechanism. researchgate.netrsc.org For instance, in metal-free imine hydrogenations, PHIP studies have revealed the pairwise nature of the hydrogen activation step. researchgate.netrsc.org This allows for the observation of hyperpolarized signals from reaction intermediates and the final amine products, providing crucial insights into the catalytic cycle and its reversibility. researchgate.netrsc.org This methodology could be applied to monitor the formation of 2,4,4-trimethyl-3,4-dihydroquinazoline from a suitable precursor, enabling the detection of transient intermediates and a detailed understanding of the reaction kinetics.

Signal Amplification By Reversible Exchange (SABRE) is another hyperpolarization technique that enhances NMR signals without chemically altering the target molecule. nih.govrsc.org SABRE utilizes an iridium-based polarization transfer catalyst that reversibly binds both parahydrogen and the substrate. nih.gov This transient complex facilitates the transfer of spin order from parahydrogen to the target molecule, resulting in a dramatic increase in the intensity of its NMR signals. rsc.org

The SABRE method broadens the scope of molecules that can be hyperpolarized, as it does not require a hydrogenation reaction to occur. nih.gov The efficiency of polarization transfer is dependent on factors such as temperature and the magnetic field at which the exchange occurs. nih.gov For heteronuclei like ¹⁵N, maximum polarization is often achieved in the microtesla regime, a method known as SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei). nih.gov This technique could be invaluable for studying this compound, as it would allow for significant signal enhancement of both its ¹H and ¹⁵N nuclei, facilitating detailed structural studies and dynamic analyses even at low concentrations. nih.gov

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of a molecule's constitution by mapping electron density to determine the precise positions of atoms in the crystal lattice, as well as bond lengths and angles.

For related heterocyclic systems, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, single-crystal X-ray analysis has been used to confirm structures proposed by other spectroscopic methods. mdpi.com The analysis reveals critical structural parameters, including the crystal system, space group, and unit cell dimensions. mdpi.com For example, a related compound was found to crystallize in the triclinic crystal system and P-1 space group. mdpi.com Such an analysis of a suitable crystal of this compound would provide definitive data on its molecular geometry, including the planarity of the ring system and the spatial orientation of the trimethyl substituents.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint. nih.govnih.gov

FTIR and Raman spectra are often complementary. nih.gov In a study of the related compound 3,4-dimethoxyaniline, both techniques were used in conjunction with density functional theory (DFT) calculations to assign observed vibrational frequencies to specific normal modes of the molecule. nih.gov For this compound, FTIR spectroscopy would be expected to show characteristic bands for N-H stretching, C-N stretching, C=N stretching (if any tautomeric form exists), and aromatic C-H and C=C stretching. Raman spectroscopy would provide complementary information, particularly for non-polar bonds. Analysis of surface degradation on materials like polytetrafluoroethylene (PTFE) has shown that new IR features can indicate changes to the polymer chain, such as the formation of CF₂ and CF₃ groups. researchgate.net

A study of a similar dihydroquinazolinone provided the following characteristic infrared bands, which can be used as a reference for this compound. rsc.org

Table 1: Representative Infrared (IR) Data for a Dihydroquinazolinone Analog

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3320, 3167 | N-H Stretching |

| 2870 | C-H Stretching (Aliphatic) |

| 1665 | C=O Stretching (Amide) |

| 1600, 1570, 1521 | Aromatic C=C Stretching |

| 739 | C-H Bending (Aromatic) |

Data from a related 2,3-dihydroquinazolin-4(1H)-one. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and confidence. nih.gov Unlike low-resolution mass spectrometry, HRMS provides a precise mass measurement, which allows for the calculation of a unique molecular formula. escholarship.org This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For related dihydroquinoline derivatives, HRMS has been used to confirm the identity of synthesized compounds by matching the experimentally measured monoisotopic ion mass ([M+H]⁺) to the calculated theoretical mass. rsc.org For example, the mass for the [M+H]⁺ ion of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6,7-diol was found to be 208.1334, which matched the calculated value of 208.1333 for the formula C₁₂H₁₈NO₂⁺. rsc.org An HRMS analysis of this compound would provide its exact mass, confirming its elemental formula of C₁₁H₁₄N₂. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing valuable structural information based on the fragmentation pattern.

Table 2: HRMS Data for a Related Dihydroquinoline Analog

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,7-diol | C₁₂H₁₈NO₂⁺ | 208.1333 | 208.1334 |

Data from a related quinoline (B57606) derivative. rsc.org

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of an organic molecule. They provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the structure. sigmaaldrich.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton, the C2-proton, and the three methyl groups. The gem-dimethyl groups at the C4 position would likely appear as a single sharp singlet, while the C4-methyl group would also be a singlet. The chemical shifts and coupling patterns provide definitive evidence for the proposed structure. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment.

Table 3: Representative ¹H and ¹³C NMR Data for a Dihydroquinazolinone Analog

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.7 | s | NH |

| 7.5 | m | Aromatic H | |

| 7.1 | m | Aromatic H | |

| 6.6 | d | Aromatic H | |

| 6.6 | m | Aromatic H | |

| 6.4 | s | NH | |

| ¹³C NMR | 163.8 | - | C=O |

| 148.1 | - | Aromatic C | |

| 133.5 | - | Aromatic C | |

| 127.4 | - | Aromatic C | |

| 115.9 | - | Aromatic C | |

| 114.0 | - | Aromatic C | |

| 113.4 | - | Aromatic C | |

| 72.4 | - | Quaternary C |

Data from a related 2,3-dihydroquinazolin-4(1H)-one, solvent DMSO-d6. rsc.org Note: Assignments may vary for this compound which lacks a carbonyl group.

Computational and Theoretical Investigations of Dihydroquinazolines

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of dihydroquinazoline (B8668462) derivatives to elucidate various chemical phenomena.

Rationalization of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the intricate details of chemical reactions, including the identification of transition states and intermediates. For the synthesis of dihydroquinazolines, various reaction pathways have been proposed and computationally explored. For instance, the synthesis of 3,4-dihydroquinazolines through a one-pot three-component tandem reaction has been rationalized using computational models. rsc.org These studies help in understanding the role of catalysts and reaction conditions in directing the outcome of the synthesis.

In the context of N-heterocyclic carbene (NHC) catalyzed reactions, DFT has been employed to investigate the mechanisms of cycloaddition reactions involving ketenes and benzaldehydes. nih.gov These calculations revealed that the reaction proceeds through a stepwise mechanism involving the formation of a β-lactone intermediate. nih.gov The identification of the rate-determining and stereoselectivity-determining steps is a key outcome of such studies. nih.gov Similarly, DFT has been used to study the thermolysis of related heterocyclic systems, revealing five-membered transition states. mdpi.com

Energetic Landscape Analysis of Reaction Pathways and Product Stability

By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the construction of a detailed energetic landscape of a reaction. This landscape provides valuable information about the feasibility of a reaction pathway and the relative stability of different products. For example, in the synthesis of dihydroquinazoline-2(1H)-one derivatives, DFT analysis at the B3LYP/6–31 + G(d, p) level was used to compare the thermodynamic stability of different synthesized compounds. researchgate.net

Prediction of Spectroscopic Properties to Complement Experimental Data

DFT calculations can accurately predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions serve as a powerful tool for the interpretation and assignment of experimental spectra. For a novel quinazoline (B50416) derivative, DFT calculations at the B3LYP/6-311++G(d,p)(5D,7F) level of theory were used to perform molecular geometry optimization, vibrational frequency analysis, and natural bond orbital analysis. researchgate.net The calculated wavenumbers were found to be in good agreement with the experimental data. researchgate.net

Similarly, for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one, theoretical vibrational frequencies and optimized geometric parameters were calculated using DFT/B3LYP and DFT/M06-2X methods with the 6-311++G(d,p) basis set. researchgate.net The calculated results showed good agreement with the experimental data. researchgate.net Time-dependent DFT (TD-DFT) calculations are also employed to predict electronic absorption spectra (UV-Vis) in various solvents. scilit.comnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein (receptor). These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action.

Computational Studies on Ligand-Enzyme Binding Modes

Molecular docking is a key computational tool for predicting the preferred orientation of a ligand when it binds to a receptor to form a stable complex. youtube.com This information is critical for understanding the binding affinity and specificity of potential drug molecules. For a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, molecular docking was used to explore the binding mode between the ligands and the CDK2/cyclin A receptor. mdpi.com

Several models describe protein-ligand interactions, including the "lock and key," "induced fit," and "conformational selection" models. ddg-pharmfac.netmdpi.com The "lock and key" model assumes a rigid protein and ligand, while the "induced fit" model suggests that the protein's active site can change shape to accommodate the ligand. ddg-pharmfac.netmdpi.com The "conformational selection" model proposes that a protein exists in an ensemble of conformations, and the ligand selectively binds to a specific one. ddg-pharmfac.netmdpi.com A more recent "inhibitor trapping model" describes how a ligand can be captured within a binding site, leading to a significant increase in binding affinity. ddg-pharmfac.netmdpi.com

Docking simulations have been performed for various quinazoline derivatives against different biological targets. For example, docking studies on 3,4-dihydroquinolin-2(1H)-one analogues against VEGFR2 kinase have shown strong interactions, supporting their anti-cancer activity. mdpi.com In another study, docking simulations of novel dihydroquinazoline-2(1H)-one derivatives against EGFR and mutated EGFR were carried out to evaluate their binding affinity. researchgate.net

Quantum Chemical Descriptors and Molecular Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical properties. nih.govresearchgate.net These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the chemical structure of a molecule with its biological activity or physical properties. researchgate.net

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the electron-donating and electron-accepting abilities of a molecule, respectively. capes.gov.br

Energy gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally indicates higher reactivity. capes.gov.br

Global hardness (η) and softness (S): These descriptors quantify the resistance of a molecule to a change in its electron distribution. capes.gov.br

Electronegativity (χ): This describes the ability of a molecule to attract electrons. capes.gov.br

Electrophilicity index (ω): This index measures the electrophilic power of a molecule.

The analysis of these descriptors can provide insights into the reactivity and stability of dihydroquinazoline derivatives. capes.gov.br For instance, the analysis of global and local reactivity indices has been used to explain the role of NHC catalysts in cycloaddition reactions. nih.gov Furthermore, Fukui indices, which are local reactivity descriptors, can identify the most reactive sites within a molecule. researchgate.net These computational tools are valuable for predicting the behavior of molecules and for designing new compounds with desired reactivity profiles. researchgate.net

Lack of Specific Research Data for 2,4,4-Trimethyl-3,4-dihydroquinazoline

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature that specifically details the computational and theoretical investigations for the compound This compound as outlined in the requested article structure.

The specified analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Fukui Functions, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Non-Linear Optical (NLO) properties, are standard computational chemistry methods used to characterize molecules. However, published studies applying these specific methods to this compound could not be located.

General information exists for the broader class of dihydroquinazolines, often focusing on their synthesis or biological activities. nih.govnih.govnih.govrsc.orgrsc.org Similarly, detailed explanations of the theoretical methods are widely available, but these are not applied to the specific compound . researchgate.nettaylorandfrancis.comnih.govirjweb.comresearchgate.netyoutube.com

Without a direct research source that has performed these calculations on this compound, it is not possible to generate a scientifically accurate article with the requested "detailed research findings" and "data tables" without resorting to speculation. Therefore, the article as structured cannot be created at this time.

An exploration of the catalytic applications and ligand design centered on dihydroquinazoline scaffolds reveals a primary focus in the scientific literature on the synthesis of these valuable heterocyclic compounds, rather than their widespread use as ligands or catalysts. The dihydroquinazoline core is a significant structural motif in molecules with potential biological and pharmaceutical activities. dicp.ac.cn Consequently, extensive research has been dedicated to developing efficient and selective catalytic methods for its construction. This article will delve into the prominent catalytic strategies employed to synthesize dihydroquinazoline derivatives, including homogeneous catalysis, asymmetric organocatalysis, and metal-free processes.

Mechanistic Insights into Biological Activities of Dihydroquinazoline Derivatives in Vitro Focus

Modulation of Ion Channels and Receptors

While no studies were identified for 2,4,4-Trimethyl-3,4-dihydroquinazoline, research on other dihydroquinazoline (B8668462) derivatives has demonstrated their capacity to modulate various ion channels and receptors in vitro.

No specific data exists for the in vitro inhibition of T-type calcium channels by this compound. However, studies on 2-thio-3,4-dihydroquinazoline derivatives have shown their potential as T-type calcium channel blockers. A series of these derivatives were synthesized and evaluated for their inhibitory activity on CaV3.2 currents. Notably, one compound from this series demonstrated potent inhibition, reducing CaV3.2 currents by 83% at a concentration of 10 µM. This highlights the potential of the 2-thio-3,4-dihydroquinazoline scaffold in developing novel T-type calcium channel inhibitors.

Specific structure-activity relationship (SAR) studies for this compound as a channel blocker are not available. However, research into related compounds has provided valuable insights. For instance, in the context of T-type calcium channel blockers, the investigation of 2-amino-3,4-dihydroquinazoline derivatives has been pivotal. These studies have explored the role of the guanidine (B92328) moiety as a potential pharmacophore. To further understand this, a series of 2-thio-3,4-dihydroquniazoline derivatives , which possess an isothiourea moiety, were synthesized. The finding that these compounds also exhibit potent T-type calcium channel blocking activity suggests that the isothiourea group may serve as a critical pharmacophore, similar to the guanidine moiety in the 2-amino counterparts. This indicates that the C2-position of the dihydroquinazoline ring is a key site for modification to influence channel blocking activity.

There is no information available regarding the in vitro α1-adrenoceptor antagonism of this compound. However, the broader class of quinazoline (B50416) derivatives has been extensively studied for this activity. For example, several series of 2-[(4-substituted piperazin-1-yl) methyl]quinazolin-4(3H)-ones and related compounds have been designed and synthesized as α1-adrenoceptor antagonists. In vitro testing of the most potent of these compounds on isolated thoracic aortic rings from rats demonstrated α1-blocking activity, with IC50 values in the range of 0.2 to 0.4 mM. It is noteworthy that some quinazoline-based α1-adrenoceptor antagonists, such as doxazosin (B1670899) and terazosin, have been shown to induce apoptosis in prostate cancer cells through a mechanism independent of their α1-adrenoceptor antagonism.

No studies on the in vitro inhibition of the Na+/H+-exchanger type 1 (NHE-1) by this compound have been reported. The NHE-1 isoform is a target for cytoprotection, particularly in the context of cardiac ischemia and reperfusion. While not dihydroquinazolines, other compounds with related heterocyclic structures have been investigated as NHE-1 inhibitors. For example, specific inhibitors have been evaluated using Chinese hamster ovary cells that are enriched in the NHE-1 isoform. These studies have been successful in determining the IC50 values and indicating a competitive binding mechanism. Furthermore, the inhibition of NHE-1 has been linked to the differentiation of leukemic cells, suggesting a potential therapeutic application in oncology.

Enzyme Inhibition Profiling

The inhibitory effects of this compound on enzymes have not been documented. The following sections discuss findings for related dihydroquinazoline structures.

There is no data on the cholinesterase-inhibiting properties of this compound. However, extensive research has been conducted on 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. In vitro assays have shown that various synthesized compounds in this class are active against both enzymes. Structure-activity relationship studies have revealed that substitutions at the C-2 position, such as longer alkyl chains and the presence of bromo groups, can enhance inhibitory activity. For example, one bromo derivative showed IC50 values of 4.8±1.01 µM for AChE and 11.1±1.15 µM for BChE. Kinetic studies on some of the most active compounds have indicated a noncompetitive mode of inhibition for AChE and a competitive mode for BChE.

Table 1: In Vitro Cholinesterase Inhibition by Selected 2,3-Dihydroquinazolin-4(1H)-one Derivatives This data is for 2,3-dihydroquinazolin-4(1H)-one derivatives and NOT for this compound.

| Compound ID | Substituent | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|---|

| 6d | Bromo derivative | 4.8 ± 1.01 | 11.1 ± 1.15 | |

| 4c | Un-substituted | Not specified, but active | Better than galantamine | |

| 4d | Un-substituted | Not specified, but active | Better than galantamine | |

| 5f | Not specified | 1.6 ± 0.10 | 3.7 ± 0.18 |

In Vitro Selective Inhibition of Histone Deacetylase 6 (HDAC6)

No specific data concerning the in vitro selective inhibition of Histone Deacetylase 6 (HDAC6) by this compound was found in the analyzed scientific literature. Research in this area has primarily focused on other quinazoline-based derivatives. These studies have highlighted the potential of the quinazoline scaffold in developing selective HDAC6 inhibitors, which are of interest in cancer therapy due to their role in regulating the acetylation of non-histone proteins involved in cell motility and protein stability. However, without direct experimental evidence, the HDAC6 inhibitory activity of this compound remains unconfirmed.

In Vitro Antiproliferative and Antimycobacterial Activities

The cytotoxic effects of various dihydroquinazoline derivatives have been investigated against several human cancer cell lines, although specific data for this compound is not available. For instance, a series of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated in vitro antiproliferative activities against a panel of cancer cell lines including HepG2, U251, PANC-1, A549, and A375. nih.gov One of the most promising compounds from this series exhibited potent broad-spectrum anticancer activity. nih.gov The mechanism of action for this compound was determined to be the inhibition of tubulin polymerization. nih.gov

Other studies on different quinazolinone derivatives have also reported cytotoxic effects. For example, certain 2,3-disubstituted quinazolin-4-one compounds were synthesized and evaluated for their activity. dovepress.com Similarly, novel 3,4-dihydroquinazolinone derivatives have been screened for their cytotoxic activity against HepG-2 and MCF-7 cancer cell lines, with some compounds showing significant inhibitory concentrations. nih.govbue.edu.egresearchgate.net

Interactive Table: Cytotoxic Activity of Dihydroquinazoline Derivatives on Cancer Cell Lines

| Compound Class | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 2-substituted 2,3-dihydroquinazolin-4(1H)-ones | A549, HepG2, U251, PANC-1, A375 | Antiproliferative activity | nih.gov |

While direct evidence for apoptosis induction by this compound is absent from the reviewed literature, studies on related compounds indicate that this class of molecules can trigger programmed cell death in cancer cells. For example, a potent 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative was found to induce apoptosis by up-regulating the expression of cleaved PARP-1 and caspase-3. nih.gov This compound also caused cell cycle arrest at the G2/M phase. nih.gov

Further research on other novel 3,4-dihydroquinazolinone derivatives revealed that they could induce apoptosis in HepG-2 cells. nih.govbue.edu.egresearchgate.net This was evidenced by a significant increase in early apoptosis as determined by Annexin V-FITC and caspase-3 analyses. nih.govbue.edu.egresearchgate.net These compounds also led to cell cycle arrest at the G2/M phase. nih.govbue.edu.eg The induction of apoptosis by these derivatives was associated with the overexpression of p21 and the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. nih.govbue.edu.egresearchgate.net

Interactive Table: Apoptosis Induction by Dihydroquinazoline Derivatives

| Compound Class | Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| 2-substituted 2,3-dihydroquinazolin-4(1H)-one | Not specified | Upregulation of cleaved PARP-1 and caspase-3, G2/M cell cycle arrest | nih.gov |

There is no specific information available regarding the in vitro antimycobacterial activity of this compound against Mycobacterium tuberculosis. However, the broader class of dihydroquinazolinone derivatives has shown promise in this area. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their whole-cell antitubercular activity against the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov Several of these compounds exhibited promising activity, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL against the H37Rv strain. nih.gov The most active compounds in this series featured a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold. nih.gov

Other related heterocyclic compounds, such as 4-anilinoquinazolines, have also been identified as novel inhibitors of M. tuberculosis. nih.gov Furthermore, various quinazolinone derivatives have been synthesized and evaluated for their antitubercular and antibacterial activities, with some showing significant efficacy. dovepress.com

Interactive Table: Antimycobacterial Activity of Dihydroquinazoline Derivatives

| Compound Class | Mycobacterium tuberculosis Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-ones | H37Rv, MDR strains | As low as 2 µg/mL against H37Rv | nih.gov |

| 4-anilinoquinazolines | Not specified | Novel inhibitors identified | nih.gov |

Emerging Research Frontiers and Future Directions for 2,4,4 Trimethyl 3,4 Dihydroquinazoline

Development of Novel and Highly Efficient Synthetic Pathways for Complex Analogs

The synthesis of dihydroquinazolines and their analogs is a field of active research, with a continuous drive towards more efficient, sustainable, and versatile methodologies. rsc.org While classical methods often require harsh conditions or expensive catalysts, modern approaches focus on greener and more modular strategies.

Recent advancements in the synthesis of the broader dihydroquinazolinone class, which shares a core structure, highlight the use of metal-free cascade reactions. One such innovative strategy is a Leuckart–Wallach type reaction, which utilizes readily available starting materials and simple reagents like formic acid, producing water, carbon dioxide, and methanol (B129727) as the only byproducts. diva-portal.orgrsc.org This method offers a highly efficient and environmentally friendly route to a variety of substituted dihydroquinazolinones. diva-portal.org

Furthermore, the use of heterogeneous catalysts is gaining traction for the synthesis of related heterocyclic compounds. nih.govresearchgate.net Catalysts like nano-SiO2-SO3H have been employed for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions, demonstrating high efficiency, reusability, and milder reaction conditions. nih.gov Transition-metal-catalyzed cross-coupling reactions also represent a powerful tool for creating carbon-carbon bonds, which is fundamental in synthesizing complex molecular architectures. nih.gov The development of dual catalytic systems, combining nickel catalysis with photoredox events, allows for the use of traditionally inert chemical groups as handles for creating new bonds. nih.gov

These advanced synthetic strategies could be adapted for the production of complex analogs of 2,4,4-Trimethyl-3,4-dihydroquinazoline. By modifying the starting materials or reaction conditions, a diverse library of derivatives could be generated for further study. The table below summarizes some modern synthetic approaches applicable to the dihydroquinazoline (B8668462) scaffold.

| Catalyst/Method | Key Features | Potential Advantage for Analog Synthesis |

| Leuckart–Wallach Type Cascade | Metal-free, simple reagents, green byproducts. diva-portal.orgrsc.org | High efficiency and modularity for diverse substitutions. |

| Nano-SiO2-SO3H | Heterogeneous, reusable, solvent-free conditions. nih.gov | Sustainable and suitable for industrial-scale production. |

| Dual Nickel/Photoredox Catalysis | C-C bond activation, use of inert functional groups. nih.gov | Access to novel and complex molecular structures. |

| Palladium-Catalyzed Reactions | Versatile for C-N and C-C bond formation. acs.org | Enables the synthesis of functionally rich analogs. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques and computational modeling are indispensable tools in this endeavor.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural elucidation. diva-portal.orgscispace.com For instance, ¹H and ¹³C NMR spectroscopy can confirm the connectivity and chemical environment of the atoms within the molecule, while IR spectroscopy provides information about the functional groups present. scispace.com

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights that complement experimental data. researchgate.netsapub.org DFT calculations can be used to determine optimized molecular geometries, bond lengths, and bond angles with high accuracy. researchgate.net These calculations also allow for the prediction of vibrational frequencies, which can be correlated with experimental IR and Raman spectra to provide a more detailed assignment of vibrational modes. nih.govscispace.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another powerful computational tool. sapub.org The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity, stability, and electronic transitions. sapub.orgnih.gov Mapping the molecular electrostatic potential (MEP) surface can further reveal the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. sapub.org

These combined experimental and theoretical approaches provide a comprehensive picture of the molecule's characteristics, which is essential for understanding its behavior in chemical reactions and biological systems.

| Analytical Technique | Information Gained | Relevance |

| ¹H and ¹³C NMR Spectroscopy | Atomic connectivity and chemical environment. diva-portal.orgscispace.com | Confirms molecular structure and purity. |

| Infrared (IR) Spectroscopy | Presence of functional groups. scispace.com | Characterizes key chemical bonds. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. diva-portal.org | Determines molecular formula and structural components. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies. researchgate.netsapub.orgresearchgate.net | Provides a deep understanding of molecular properties and reactivity. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, reactivity indices. sapub.orgnih.gov | Predicts chemical reactivity and kinetic stability. |

Exploration of Undiscovered Catalytic and Material Science Applications

The unique structural features of this compound suggest its potential utility in catalysis and materials science, areas where related heterocyclic compounds have already shown promise.

In the realm of catalysis, dihydroquinazoline derivatives can act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. frontiersin.org The nitrogen atoms in the quinazoline (B50416) ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. Additionally, the dihydroquinazoline core itself can participate in catalytic cycles, for example, by acting as a sacrificial reductant in dual catalytic systems. nih.gov The development of novel catalysts is a cornerstone of green chemistry, and exploring the catalytic potential of this compound could lead to more efficient and sustainable chemical processes. nih.gov

In materials science, conjugated organic molecules are of great interest for applications in electronics, photonics, and polymer science. rsc.org Polymers incorporating quinazoline-based units have been investigated for their thermal stability and mechanical properties. Conjugated microporous polymers (CMPs) containing quinazoline-related structures have demonstrated high surface areas and have been explored for gas adsorption applications. rsc.org The incorporation of this compound into polymer backbones could lead to new materials with tailored properties, such as enhanced solubility, processability, or specific electronic characteristics. The field of adaptive nanocomposites and electrospun nanofibers also presents opportunities for creating advanced materials where such molecules could be integrated to control properties at the nanoscale. polyacs.org

| Potential Application Area | Underlying Principle | Example from Related Compounds |

| Homogeneous Catalysis | Acts as a ligand for transition metals. frontiersin.org | Dihydroquinazolinones used in dual catalytic C-C bond formation. nih.gov |

| Polymer Science | Serves as a monomer or functional unit in polymers. | Tricycloquinazoline-containing polymers for gas adsorption. rsc.org |

| Functional Materials | Potential for creating materials with specific electronic or optical properties. | Development of conjugated microporous polymers. rsc.org |

In-depth Investigation of Molecular Recognition and Biological Target Specificity in Complex Biological Systems (In Vitro)

The quinazoline and dihydroquinazoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. diva-portal.orgresearchgate.netmdpi.com Numerous derivatives have been developed as potent therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. researchgate.netnih.govnih.gov

In vitro studies are the first step in exploring the biological potential of a new compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, can identify interactions with specific proteins, enzymes, or receptors. For instance, dihydroquinazoline derivatives have been identified as inhibitors of enzymes like Trypanosoma brucei trypanothione (B104310) reductase, a validated drug target for human African trypanosomiasis. nih.gov

The process of drug discovery often involves screening a compound against a panel of known biological targets. High-throughput screening methods can quickly assess the compound's activity against hundreds of enzymes or receptors. Follow-up studies would then focus on determining the mechanism of action and the specificity of the interaction. Techniques like X-ray crystallography can provide a detailed picture of how the molecule binds to its target protein, revealing key interactions that are crucial for its biological effect. nih.gov Such structural information is invaluable for the rational design of more potent and selective analogs. nih.gov

While no specific in vitro biological data for this compound is widely published, the known activities of its structural relatives strongly suggest that it is a promising candidate for biological investigation.

| Biological Target Class | Potential In Vitro Assay | Relevance |

| Kinases | Enzyme inhibition assays | Kinase inhibitors are a major class of anticancer drugs. nih.gov |

| G-protein coupled receptors (GPCRs) | Receptor binding assays | GPCRs are involved in a vast array of physiological processes. |

| Enzymes (e.g., reductases, proteases) | Activity assays | Inhibition of key enzymes is a common therapeutic strategy. nih.gov |

| DNA/RNA | Binding or intercalation studies | Molecules that interact with nucleic acids can have antiviral or anticancer effects. |

Q & A

Q. What are the standard synthetic routes for 2,4,4-Trimethyl-3,4-dihydroquinazoline, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves cyclocondensation of substituted precursors under reflux. For example, hydrazide derivatives can be refluxed in polar aprotic solvents like DMSO (18 hours, 65% yield) followed by crystallization with ethanol-water mixtures . Key parameters include solvent choice (e.g., DMSO for high solubility), acid catalysis (e.g., glacial acetic acid for imine formation), and purification via reduced-pressure distillation. Optimization focuses on reducing side products by controlling stoichiometry (e.g., 1:1 molar ratios of reactants) and temperature gradients during cooling .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR : - and -NMR are critical for confirming substituent positions and ring saturation. For instance, methyl groups at positions 2,4,4 appear as distinct singlets in -NMR .

- X-ray crystallography : Resolves stereochemical ambiguities; dihydroquinazoline derivatives often crystallize in monoclinic systems with hydrogen-bonded networks .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 113.1576 g/mol for the oxazole analog) .

Q. What preliminary pharmacological screening methods are suitable for assessing its bioactivity?

In vitro calcium channel blockade assays using patch-clamp electrophysiology are standard. For example, dihydroquinazoline derivatives like KYS05043 showed T-type channel selectivity (IC < 1 μM) in transfected HEK293 cells . SAR studies prioritize substituent effects at R, R, and R positions to enhance potency and selectivity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with bioactivity. For quinazoline derivatives, π-conjugated substituents (e.g., biphenyl groups) enhance charge transfer, improving binding to T-type channels . Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with α1G subunit residues .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Compare NMR data with X-ray structures (e.g., C–H coupling constants vs. crystallographic bond lengths) .

- Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., methyl groups) causing peak splitting .

- Isotopic labeling : -labeling clarifies nitrogen environments in heterocyclic rings .

Q. How can photophysical properties of quinazoline derivatives be leveraged for material science applications?

Polyaryl-substituted dihydroquinazolines exhibit tunable absorption/emission profiles (e.g., λ 300–400 nm) due to donor-π-acceptor systems. For example, 2,6,8-tris(4-methoxyphenyl)-4-(phenylethynyl)quinazoline shows strong fluorescence (Φ = 0.45) for OLED applications . Optimization involves Suzuki-Miyaura cross-coupling to introduce electron-donating/withdrawing groups .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks arise during high-temperature steps (e.g., reflux). Mitigation includes:

- Chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.

- Asymmetric catalysis (e.g., BINAP-Pd for cross-couplings) .

- Chiral HPLC (e.g., Daicel columns) for post-synthesis purification .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Dihydroquinazoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.